2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(5-Methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features an indole and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-methoxyindole, is reacted with an appropriate acylating agent to introduce the acetamide group.
Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone.
Coupling Reaction: The indole derivative and the thiazole derivative are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow chemistry techniques.
Purification: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: 2-(5-hydroxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.
Reduction: 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)ethylamine.
Substitution: 2-(5-methoxy-1H-indol-1-yl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Tested for its efficacy against various microbial strains.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide depends on its specific application:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)ethanamine: Similar structure but with an ethylamine group instead of an acetamide.
2-(5-hydroxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Structural Features: The combination of an indole and a thiazole ring in a single molecule is relatively unique and can impart distinct chemical and biological properties.
Functional Groups: The presence of both a methoxy group and an acetamide group allows for diverse chemical reactivity and potential biological activity.
This compound’s unique structure and functional groups make it a versatile candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2S/c1-10-8-16-15(21-10)17-14(19)9-18-6-5-11-7-12(20-2)3-4-13(11)18/h3-8H,9H2,1-2H3,(H,16,17,19) |
InChI Key |
IOROPWXSDUGAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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